

Comprehensive Analytical Characterization of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

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Compound of Interest

Compound Name:	2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Cat. No.:	B1391532

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Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**. As a compound of interest in pharmaceutical development, its structural integrity, purity, and physicochemical properties must be rigorously established to ensure quality, safety, and efficacy. This guide outlines field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established pharmacopeial standards and regulatory guidelines. The methodologies are designed to be self-validating and provide a robust framework for researchers in quality control and drug development.

Introduction and Physicochemical Profile

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a complex organic molecule featuring a difluorinated benzoic acid core, a carboxylic acid group, and a propylsulfonamido substituent. This unique combination of functional groups necessitates a multi-technique approach for unambiguous characterization. Accurate and reliable analytical methods are paramount for confirming the identity, quantifying the purity, identifying potential impurities, and understanding the solid-state properties of the active pharmaceutical ingredient (API).

This guide details the application of High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR)

spectroscopy for structural confirmation, and thermal analysis (DSC/TGA) for assessing solid-state characteristics. Each protocol is explained with an emphasis on the scientific rationale behind experimental choices, ensuring the methods are both robust and compliant with international standards such as those from the International Council for Harmonisation (ICH).[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Data Summary

Property	Value	Source
Chemical Structure	<chem>CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F</chem>	PubChem [6]
Molecular Formula	<chem>C10H11F2NO4S</chem>	PubChem [6]
Molecular Weight	279.26 g/mol	PubChem [6]
CAS Number	1103234-56-5	Sigma-Aldrich [7]
Appearance	Solid	Sigma-Aldrich [7]
Boiling Point	394.5±52.0 °C at 760 mmHg	ChemSrc [8]
Density	1.5±0.1 g/cm³	ChemSrc [8]

Chromatographic Analysis for Purity, Assay, and Impurity Profiling

Chromatography is the cornerstone of quantitative analysis for pharmaceutical compounds, enabling the separation of the main component from process-related impurities and degradation products.[\[9\]](#)[\[10\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle of Method: Reversed-phase HPLC (RP-HPLC) is the method of choice for this analyte due to its polarity. The stationary phase, typically a C18-silica, retains the compound through hydrophobic interactions, while a polar mobile phase elutes it. The inclusion of an acid modifier

(e.g., formic or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte peak shape and consistent retention time. A UV detector is used for quantification, leveraging the aromatic ring as a chromophore.

Experimental Protocol: HPLC Purity and Assay

- Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
- Column: ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent. The C18 phase provides the necessary hydrophobicity for adequate retention.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Elution Program: Gradient elution is recommended to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities.

Time (min)	% Mobile Phase B
0.0	20
20.0	80
25.0	80
25.1	20
30.0	20

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. A controlled temperature ensures retention time stability.
- Detection Wavelength: 235 nm, or determined by UV scan of the analyte.
- Injection Volume: 10 µL.

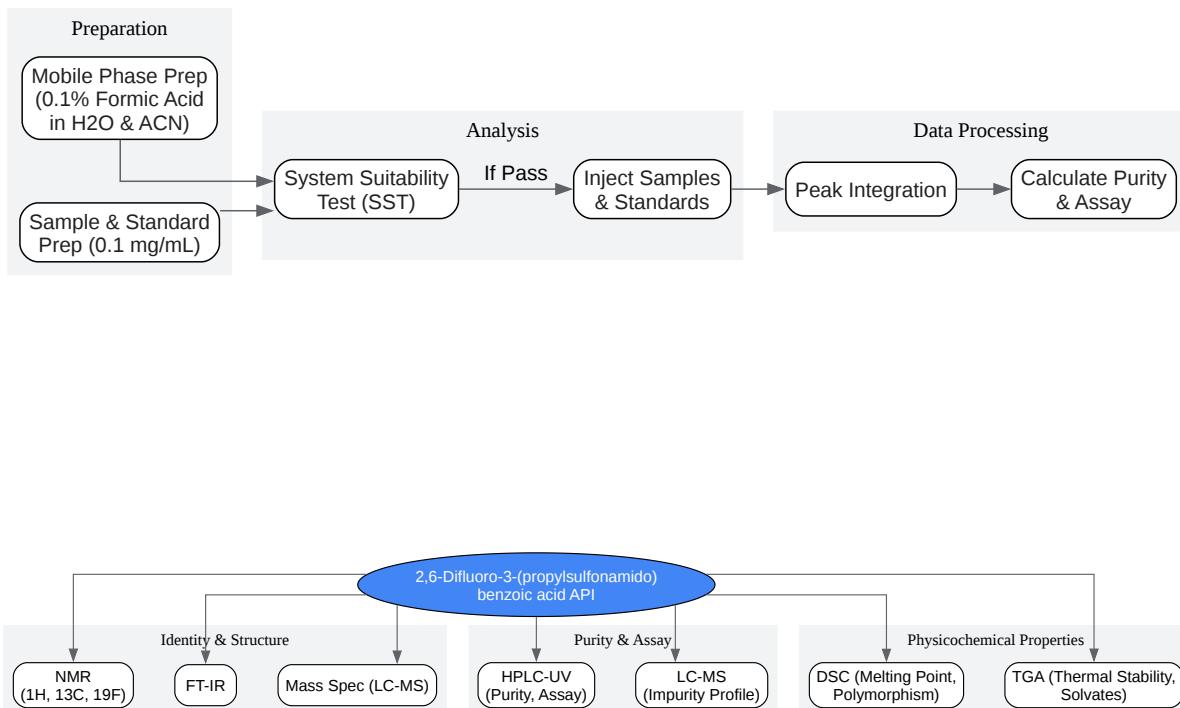
- Sample Preparation:
 - Standard Solution (for Assay): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
 - Sample Solution (for Purity/Assay): Prepare in the same manner as the standard solution.
- System Suitability Testing (SST): Before sample analysis, perform SST injections to verify system performance according to pharmacopeial guidelines (USP <621>, EP 2.2.46).[9][11][12][13][14][15][16]
- SST Parameters and Acceptance Criteria

Parameter	Requirement	Rationale
Tailing Factor (T)	0.8 – 1.8	Ensures peak symmetry and good chromatography.[16]
Theoretical Plates (N)	> 2000	Measures column efficiency.

| Repeatability (%RSD) | \leq 1.0% for 5 replicate injections | Demonstrates injection and system precision. |

- Calculations:
 - Purity (Area %): $(\text{Area of main peak} / \text{Total area of all peaks}) \times 100$.
 - Assay (% w/w): $(\text{Area_sample} / \text{Area_standard}) \times (\text{Conc_standard} / \text{Conc_sample}) \times 100$.

Workflow for HPLC Analysis



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